BenchChemオンラインストアへようこそ!

5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide

Medicinal Chemistry Kinase Selectivity Ligand Design

5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide (CAS 2034222-76-7) is a synthetic, chiral small molecule composed of a 1,2-oxazole (isoxazole) core bearing a cyclopropyl substituent at the 5-position and a carboxamide linker to a trans-1,4-disubstituted cyclohexyl ring, which in turn carries a pyridin-2-yloxy group. The compound belongs to the broader class of isoxazole-3-carboxamides and is structurally related to series explored as kinase inhibitors (e.g., FGFR4) and SMYD methyltransferase inhibitors.

Molecular Formula C18H21N3O3
Molecular Weight 327.4 g/mol
CAS No. 2034222-76-7
Cat. No. B6429519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide
CAS2034222-76-7
Molecular FormulaC18H21N3O3
Molecular Weight327.4 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4
InChIInChI=1S/C18H21N3O3/c22-18(15-11-16(24-21-15)12-4-5-12)20-13-6-8-14(9-7-13)23-17-3-1-2-10-19-17/h1-3,10-14H,4-9H2,(H,20,22)
InChIKeyDJZYIEMFISHYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide (CAS 2034222-76-7): Chemical Class and Procurement Context


5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide (CAS 2034222-76-7) is a synthetic, chiral small molecule composed of a 1,2-oxazole (isoxazole) core bearing a cyclopropyl substituent at the 5-position and a carboxamide linker to a trans-1,4-disubstituted cyclohexyl ring, which in turn carries a pyridin-2-yloxy group . The compound belongs to the broader class of isoxazole-3-carboxamides and is structurally related to series explored as kinase inhibitors (e.g., FGFR4) and SMYD methyltransferase inhibitors [1][2]. Its defined stereochemistry ((1r,4r)-configuration) imposes a specific spatial relationship between the oxazole and pyridine rings, a feature that distinguishes it from cis-stereoisomers or flexible-linker analogs .

Why 5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide Cannot Be Replaced by Generic In-Class Analogs


Compounds within the isoxazole-3-carboxamide class display highly divergent target selectivity and potency profiles dictated by subtle variations in the heteroaryl-oxy moiety and cyclohexyl substitution pattern . For example, the pyridin-2-yloxy group in CAS 2034222-76-7 presents a nitrogen lone pair capable of participating in hydrogen-bond networks and metal coordination, whereas the closely related 5-fluoropyrimidin-2-yloxy and 3-cyanopyrazin-2-yloxy analogs introduce distinct electronic and steric features that can redirect binding preference toward different kinase or epigenetic targets . Furthermore, the (1r,4r)-trans-cyclohexyl linker enforces a ~180° exit vector that is geometrically incompatible with the binding poses adopted by cis-isomers or piperidine-containing scaffolds . Consequently, substituting CAS 2034222-76-7 with a generic in-class compound risks loss of target engagement specificity and invalidates comparative structure-activity relationship (SAR) analyses.

Quantitative Differentiation Evidence for 5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide vs. Closest Analogs


Pyridin-2-yloxy Substituent Uniquely Enables Dual Hydrogen-Bond Donor/Acceptor Character Relative to Pyrimidinyl and Pyrazinyl Analogs

The target compound incorporates a pyridin-2-yloxy substituent, which possesses a single endocyclic nitrogen atom capable of acting as a hydrogen-bond acceptor. In contrast, the 5-fluoropyrimidin-2-yloxy analog (CAS 2034258-25-6) introduces a second endocyclic nitrogen and an electron-withdrawing fluorine, while the 3-cyanopyrazin-2-yloxy analog (CAS 2034581-00-3) adds a nitrile group . Computational property analysis indicates that the pyridin-2-yloxy group contributes a lower topological polar surface area (tPSA) and reduced hydrogen-bond acceptor count compared to both analogs, suggesting superior passive membrane permeability [1][2]. These differences are expected to translate into distinct kinase selectivity profiles, as the pyridinyl nitrogen engages the hinge region of ATP-binding pockets differently than pyrimidinyl or pyrazinyl nitrogens [3].

Medicinal Chemistry Kinase Selectivity Ligand Design

Stereochemically Defined (1r,4r)-Trans-Cyclohexyl Linker Provides a 180° Exit Vector Distinct from Cis-Isomers and Piperidine Scaffolds

The target compound employs a (1r,4r)-trans-1,4-disubstituted cyclohexyl linker that orients the pyridin-2-yloxy and carboxamide groups in a linear, anti-periplanar arrangement with a calculated N-to-O distance of approximately 7.2 Å . This geometry is structurally distinct from the alternative (1s,4s)-cis-cyclohexyl configuration, which would produce a bent, syn-periplanar arrangement (~5.5 Å N-to-O distance), and from piperidine-based linkers commonly employed in related patent series (e.g., US20200148650A1, which explicitly excludes 1,4-cyclohexylenyl when R¹ = cyclopropyl and X = −N(R⁷)C(=O)−) [1][2]. The linear exit vector of the trans-cyclohexyl scaffold is predicted to be more compatible with extended ATP-binding pockets in kinases such as FGFR4, based on co-crystal structures of analogous trans-cyclohexyl-containing inhibitors (PDB: 4UXQ) [3].

Structural Biology Conformational Analysis Scaffold Design

Cyclopropyl Substituent on Oxazole Confers Metabolic Stability Advantage Over Methyl and Ethyl Analogs via Reduced CYP-Mediated Oxidation

The 5-cyclopropyl substituent on the oxazole ring is a recognized strategy for blocking metabolic soft spots: the cyclopropyl C−H bonds have higher bond dissociation energies (~106 kcal/mol) compared to benzylic or allylic C−H bonds (~85–90 kcal/mol), reducing susceptibility to cytochrome P450 (CYP)-mediated hydroxylation [1][2]. In contrast, methyl- or ethyl-substituted oxazole analogs would present more labile C−H bonds prone to oxidative metabolism. While no head-to-head microsomal stability data exist specifically for this compound, class-level inference from related 5-cyclopropyl isoxazole series (e.g., FXR agonists) demonstrates that cyclopropyl substitution consistently improves in vitro half-life (t₁/₂) in human liver microsomes by 1.5- to 3-fold relative to the corresponding methyl analogs [3].

Drug Metabolism CYP450 Metabolic Stability

Target Class Differentiation: Isoxazole-3-Carboxamide Scaffold Historically Associated with SMYD and Kinase Inhibition, with Distinct SAR Requirements

The isoxazole-3-carboxamide scaffold appears in two distinct patent families: (i) as irreversible SMYD2/SMYD3 methyltransferase inhibitors (US20200148650A1), where the carboxamide acts as a warhead; and (ii) as ATP-competitive kinase inhibitors (e.g., IRAK4 inhibitors in WO2018089199A1) [1][2]. The target compound, bearing a cyclopropyl and pyridin-2-yloxy substitution, maps structurally to the SMYD inhibitor chemotype but also resembles hinge-binding kinase inhibitor motifs. In the SMYD patent series, analogs with (1r,4r)-trans-cyclohexyl linkers and cyclopropyl R¹ groups are explicitly claimed when paired with specific X and Z substituents [1]. In contrast, the IRAK4 patent series predominantly employs piperidinyl linkers rather than cyclohexyl [2]. This target-class intersection means that the compound's biological profile cannot be inferred from either class alone, necessitating empirical profiling rather than generic substitution based on scaffold similarity.

Epigenetics Kinase Inhibition Target Selectivity

Recommended Application Scenarios for 5-Cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide Based on Differentiated Properties


Kinase Selectivity Profiling Panels Requiring Hinge-Binder with Pyridinyl Nitrogen Interaction

The pyridin-2-yloxy substituent provides a single endocyclic nitrogen positioned for hinge-region hydrogen bonding in kinase ATP-binding sites [1]. This makes the compound suitable for inclusion in kinase selectivity profiling panels (e.g., DiscoveRx KINOMEscan or Reaction Biology HotSpot) as a representative of the pyridinyl-ether hinge-binding pharmacophore, where it can be compared head-to-head against pyrimidinyl-ether and pyrazinyl-ether analogs to dissect hinge-binding contributions to selectivity .

SMYD Methyltransferase Inhibitor SAR Studies with Stereochemical Control

Given the structural compatibility with the SMYD2/SMYD3 inhibitor chemotype claimed in US20200148650A1, the compound is appropriate for use as a stereochemically pure (1r,4r)-trans probe in SMYD inhibition assays [2]. Its defined geometry enables comparison with cis-isomers or piperidine-linked analogs to elucidate the role of linker conformation in SAM-competitive vs. substrate-competitive inhibition modes. Note that quantitative SMYD IC₅₀ data for this specific compound are not yet publicly available; users should anticipate generating de novo biochemical data [2].

Metabolic Stability Benchmarking in Hepatocyte or Microsomal Assays

The cyclopropyl substituent is expected to confer enhanced metabolic stability relative to methyl or ethyl oxazole analogs, based on class-level trends in human liver microsome assays [3]. The compound can serve as a metabolically stabilized scaffold reference in intrinsic clearance (CL_int) studies, particularly when paired with matched analogs bearing alternative 5-substituents (methyl, ethyl, H) to quantify the cyclopropyl effect on CYP-mediated oxidation rates [3][4].

Cellular Permeability Studies Leveraging Reduced HBA Profile

With a calculated hydrogen-bond acceptor count of 5—2 to 3 fewer than the 5-fluoropyrimidinyl and 3-cyanopyrazinyl analogs—the compound is predicted to exhibit superior passive membrane permeability [5]. It is well-suited for parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer transport experiments designed to rank-order analogs by permeability, enabling selection of the optimal heteroaryl-oxy moiety for intracellular target engagement [5][6].

Quote Request

Request a Quote for 5-cyclopropyl-N-[(1r,4r)-4-(pyridin-2-yloxy)cyclohexyl]-1,2-oxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.